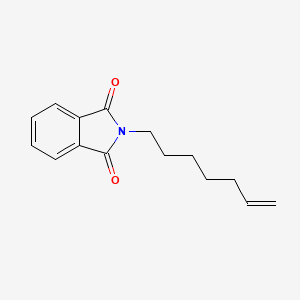

N-(hept-6-enyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hept-6-enylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15(16)18/h2,6-7,9-10H,1,3-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKKXENHRGBDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692863 | |

| Record name | 2-(Hept-6-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923604-74-4 | |

| Record name | 2-(Hept-6-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hept 6 Enyl Phthalimide

Classical Approaches to Phthalimide (B116566) N-Alkylation

The traditional methods for synthesizing N-alkylated phthalimides, including N-(hept-6-enyl)phthalimide, primarily rely on two well-established reactions: the Gabriel synthesis and the direct condensation of an amine with phthalic anhydride (B1165640).

Gabriel Synthesis for this compound Formation

The Gabriel synthesis is a robust and widely used method for transforming primary alkyl halides into primary amines, with an N-alkylated phthalimide as a key intermediate. wikipedia.orgbyjus.com This procedure effectively avoids the over-alkylation that can occur with direct alkylation of ammonia. byjus.commasterorganicchemistry.com The synthesis involves the N-alkylation of a phthalimide salt with a suitable alkyl halide. wikipedia.org

The essential precursors for the Gabriel synthesis of this compound are a phthalimide salt and a hept-6-enyl halide. wikipedia.orggoogle.com Phthalimide itself is rendered sufficiently nucleophilic for the reaction by deprotonation with a base, such as potassium hydroxide (B78521), to form its potassium salt, potassium phthalimide. byjus.comlibretexts.org This salt is commercially available and serves as a stable, masked source of ammonia. wikipedia.org

The alkylating agent is a primary alkyl halide, in this case, a hept-6-enyl halide like 7-bromohept-1-ene. google.com The nucleophilic phthalimide anion then displaces the halide in a classic SN2 reaction to form the N-alkylated product. masterorganicchemistry.comlibretexts.org

The reaction conditions for the Gabriel synthesis can be adapted, but a common approach involves heating the reactants in a suitable solvent. iu.edu A documented synthesis of this compound specifies using potassium phthalimide and 7-bromohept-1-ene in dry N,N-dimethylformamide (DMF) as the solvent. google.com The mixture is heated under a nitrogen atmosphere to drive the reaction to completion. google.com The use of DMF is advantageous as it is an effective solvent for this type of reaction, allowing for relatively short reaction times. iu.edu

| Reactant A | Reactant B | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Potassium Phthalimide | 7-Bromohept-1-ene | Dry DMF | 100 °C | 1 hour | google.com |

Dehydrative Condensation of Phthalic Anhydride with Hept-6-enylamine

An alternative classical route to N-substituted phthalimides is the direct reaction between phthalic anhydride and a primary amine. organic-chemistry.orgturito.com This method is particularly straightforward when the primary amine is readily available. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of phthalic anhydride with hept-6-enylamine.

The reaction is a dehydrative condensation, typically carried out at high temperatures, which facilitates the cyclization and removal of a water molecule to form the imide ring. organic-chemistry.orgyoutube.com The process can be performed by heating the neat mixture of reactants or by using a high-boiling solvent like acetic acid. jetir.orgpharmainfo.in Some procedures also utilize catalysts to improve efficiency. jetir.orgeijppr.com

| Reactant A | Reactant B | Conditions | Reference |

|---|---|---|---|

| Phthalic Anhydride | Hept-6-enylamine | High temperature heating (e.g., >150 °C) | organic-chemistry.orgyoutube.com |

| Phthalic Anhydride | Hept-6-enylamine | Reflux in acetic acid | jetir.org |

Contemporary N-Alkylation Strategies for Phthalimides Applicable to this compound

Modern synthetic chemistry has sought to develop milder and more efficient conditions for N-alkylation reactions. These contemporary methods offer advantages over classical approaches, such as lower reaction temperatures and compatibility with sensitive functional groups.

Cesium Carbonate Mediated N-Alkylation of Aromatic Cyclic Imides

A noteworthy contemporary strategy for the N-alkylation of aromatic cyclic imides like phthalimide involves the use of cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.orgresearchgate.net This method has proven to be simple and efficient, proceeding under relatively low temperatures (20-70 °C) in anhydrous N,N-dimethylformamide (DMF). organic-chemistry.org

The effectiveness of cesium carbonate is attributed to its high solubility in organic solvents compared to other inorganic bases like potassium carbonate. researchgate.net This increased solubility facilitates the reaction, allowing for milder conditions. researchgate.net This method would be applicable to the synthesis of this compound by reacting phthalimide with a hept-6-enyl halide in the presence of cesium carbonate and DMF. The use of microwave irradiation has also been shown to provide noteworthy advantages over conventional heating for this type of reaction. researchgate.net

| Reactant A | Reactant B | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phthalimide | Alkyl Halide (e.g., Hept-6-enyl halide) | Cesium Carbonate | Anhydrous DMF | 20-70 °C | organic-chemistry.org |

Mitsunobu Reaction for N-Alkylation with Hept-6-en-1-ol

The Mitsunobu reaction is a versatile and widely utilized method for the dehydrative condensation of a primary or secondary alcohol with an acidic pronucleophile, such as phthalimide. organic-chemistry.orgresearchgate.net This reaction facilitates the synthesis of this compound by reacting hept-6-en-1-ol with phthalimide. The process is characterized by its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter, a feature of significant utility in complex organic synthesis. organic-chemistry.orgresearchgate.net

The reaction is typically carried out by combining the alcohol and phthalimide in an appropriate solvent like tetrahydrofuran (B95107) (THF) or toluene. organic-synthesis.comscribd.com Key reagents, a phosphine (B1218219) (most commonly triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD), are then introduced. organic-chemistry.orgorganic-synthesis.com The reaction is generally conducted at temperatures between 0 °C and 25 °C. scribd.com

The mechanism commences with the reaction between the triphenylphosphine and the azodicarboxylate, which generates a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol's oxygen atom, converting it into a good leaving group. A subsequent nucleophilic substitution (Sₙ2) by the phthalimide anion completes the formation of the N-alkylated product, this compound, and the by-products triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative. organic-chemistry.orgresearchgate.net

Table 1: Typical Reagents and Conditions for Mitsunobu N-Alkylation

| Component | Role | Example |

| Alcohol | Electrophile precursor | Hept-6-en-1-ol |

| Nucleophile | Nitrogen source | Phthalimide |

| Phosphine | Reducing agent | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent | Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) |

| Solvent | Reaction medium | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

N-Alkylation in Ionic Liquids

N-alkylation of phthalimide can also be effectively achieved using ionic liquids as a reaction medium, presenting a "green chemistry" alternative to conventional organic solvents. aston.ac.ukorganic-chemistry.org This method involves the reaction of phthalimide with an appropriate alkylating agent, such as a hept-6-enyl halide, in the presence of a base. aston.ac.uknjtech.edu.cn

Research has demonstrated that ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) serve as efficient media for this transformation. aston.ac.ukorganic-chemistry.org The reaction is typically facilitated by a base, such as potassium hydroxide (KOH), to deprotonate the phthalimide, forming a potent nucleophile. aston.ac.uknjtech.edu.cnresearchgate.net This procedure is convenient, highly efficient, and generally affords the N-alkylated product exclusively. aston.ac.ukresearchgate.net

The process shows high yields for primary alkyl iodides and bromides at moderate temperatures (ranging from 20-80°C). organic-chemistry.org A significant advantage of this protocol is the potential for recycling and reusing the ionic liquid without a substantial decrease in product yield, making the process more environmentally and economically viable. organic-chemistry.org For the synthesis of this compound, hept-6-enyl bromide or iodide would be the suitable alkylating agent.

Table 2: N-Alkylation of Phthalimide in Ionic Liquids

| Ionic Liquid | Base | Substrate | Temperature | Yield | Reference |

| [bmim]BF₄ | KOH | Various Alkyl Halides | 20-80 °C | High | organic-chemistry.org |

| [bmim]PF₆ | KOH | Various Alkyl Halides | 20-80 °C | High | organic-chemistry.org |

| [Bmim]OH | - | Various Alkyl Halides | Not Specified | High | colab.ws |

Alternative Synthetic Routes to N-Substituted Phthalimides with Potential for this compound

Beyond direct N-alkylation methods, several modern synthetic strategies offer potential pathways to this compound and its analogs.

Palladium-Catalyzed Oxidative Carbonylation Reactions

Palladium-catalyzed reactions provide a powerful tool for constructing N-substituted phthalimides. One such method involves the oxidative carbonylation of 2-iodobenzamides. nih.gov In a notable approach, N-substituted phthalimides are synthesized from the condensation of an aldehyde and an amine, where the in situ generated imine and water act as a self-sufficient directing group and nucleophile, respectively. acs.orgorganic-chemistry.org This one-pot method offers high atom- and step-economy. organic-chemistry.org To synthesize this compound via this route, hept-6-en-1-amine would be a required starting material.

Another palladium-catalyzed strategy involves the double carbonylation of ortho-dihaloarenes with a primary amine, such as hept-6-en-1-amine, in the presence of carbon monoxide. nih.gov These carbonylation reactions represent advanced methods for creating the phthalimide core structure attached to a desired N-substituent. researchgate.net

Metal-Free Photoredox Catalyzed Amidyl N-Centered Radical Additions

The generation and application of N-centered radicals offer a modern approach to C-N bond formation. In a metal-free photoredox process, an amidyl radical can be generated from an aryloxy-amide precursor using an organic dye like Eosin Y as the photocatalyst under visible light. acs.org These electrophilic N-radicals can react with alkenes. researchgate.net

A potential, though less direct, route to the target compound could involve the photoredox-catalyzed generation of a phthalimidyl radical, which could then undergo an addition reaction with a suitable diene. Alternatively, a controlled radical cyclization cascade of o-alkynylated benzamides can lead to phthalimides through an amidyl N-centered radical addition, a process catalyzed by a metal-free photoredox system. organic-chemistry.orgbohrium.comresearchgate.net This highlights the potential of radical chemistry in accessing complex phthalimide structures.

Multi-Component Reactions (e.g., Involving Arynes, Isocyanides)

Multi-component reactions (MCRs) provide an efficient means of synthesizing complex molecules in a single step. A notable transition-metal-free MCR for producing N-substituted phthalimides involves the reaction of arynes, isocyanides, and carbon dioxide (CO₂). organic-chemistry.orgacs.orgacs.org

In this process, an aryne is generated in situ and undergoes nucleophilic addition with an isocyanide to form a 1,3-zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate is then trapped by CO₂, leading to the formation of the N-substituted phthalimide under mild conditions. organic-chemistry.orgacs.org The synthesis of this compound would be achievable using hept-6-enyl isocyanide as one of the key components in this reaction. mdpi.com This method is distinguished by its broad substrate scope and good yields. organic-chemistry.orgacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of N-heterocycles. rsc.orgrsc.org The synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine can be significantly enhanced by microwave irradiation. eijppr.com

This eco-friendly method often reduces reaction times from hours to minutes and can be performed under solvent-free conditions or with reusable catalysts like montmorillonite-KSF clay. eijppr.comoatext.com For the synthesis of this compound, a mixture of phthalic anhydride and hept-6-en-1-amine could be subjected to microwave irradiation, providing a rapid and efficient route to the final product. eijppr.com This technology offers considerable advantages over conventional heating by enabling rapid, uniform, and selective energy input into the reaction. rsc.orgoatext.com

Transformative Chemical Reactions and Reactivity Profiles of N Hept 6 Enyl Phthalimide

Olefin Metathesis Reactions of N-(Hept-6-enyl)phthalimide

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecular architectures through the cleavage and reformation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org this compound, with its terminal alkene functionality, is a suitable substrate for various olefin metathesis reactions, offering pathways to cyclic and acyclic structures.

Ring-Closing Metathesis (RCM) for Macrocycle and Tricyclic System Formation

Ring-closing metathesis (RCM) is a prominent application of olefin metathesis that allows for the synthesis of a wide range of cyclic compounds, from small to large rings. organic-chemistry.org The reaction is driven by the intramolecular reaction of a diene, leading to the formation of a cycloalkene and a small volatile olefin, such as ethylene (B1197577), which can be removed to drive the reaction to completion. wikipedia.orgorganic-chemistry.org

The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been pivotal to the widespread adoption of RCM in organic synthesis. These catalysts are known for their tolerance to a variety of functional groups and their stability under relatively mild reaction conditions. wikipedia.orglibretexts.org

The first-generation Grubbs catalyst (G-I) and the second-generation Grubbs catalyst (G-II), which features an N-heterocyclic carbene (NHC) ligand, have demonstrated broad utility. nih.govuwindsor.ca The Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxystyrene ligand, often exhibit enhanced stability and are particularly useful in certain applications. nih.gov The choice of catalyst can significantly impact the efficiency and selectivity of the RCM reaction. For instance, second-generation catalysts are generally more active and can be used at lower catalyst loadings. uwindsor.ca The catalytic activity of these complexes is influenced by the nature of the ligands attached to the ruthenium center. nih.gov

Below is a table summarizing common ruthenium-based catalysts used in olefin metathesis:

| Catalyst Name | Generation | Key Features |

| Grubbs Catalyst | First (G-I) | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride. |

| Grubbs Catalyst | Second (G-II) | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity. |

| Hoveyda-Grubbs Catalyst | First & Second | Incorporates a chelating isopropoxystyrene ligand for increased stability. |

| Zhan Catalysts | - | Modifications of Grubbs-type catalysts, sometimes used for specific applications. drughunter.com |

| Schrock Catalysts | - | Molybdenum- or tungsten-based, known for high activity but also sensitivity. wikipedia.orgorganic-chemistry.org |

This table provides a general overview of common catalyst types and their key characteristics.

The synthesis of medium-sized rings (8-11 membered) and macrocycles (>12 membered) via RCM presents unique challenges. rsc.orgmdpi.com The formation of these rings is often hampered by unfavorable enthalpic and entropic factors, including transannular strain and conformational constraints. mdpi.com Consequently, intermolecular reactions, such as acyclic diene metathesis (ADMET) polymerization, can become competitive with the desired intramolecular cyclization, especially at higher substrate concentrations. wikipedia.org

Successful macrocyclization via RCM often requires highly dilute reaction conditions to favor the intramolecular pathway. drughunter.com However, this can lead to large reaction volumes and reduced throughput, posing challenges for large-scale synthesis. drughunter.com The inherent strain in medium-sized rings makes their synthesis particularly difficult via direct cyclization methods. rsc.orgnih.gov

Several strategies have been developed to mitigate undesired side reactions in RCM. To favor intramolecular cyclization over intermolecular oligomerization, reactions are typically run at high dilution. drughunter.com The slow addition of the substrate and catalyst can also help maintain a low concentration of the diene, further promoting ring-closure. drughunter.com

Product isomerization, where the double bond migrates along the carbon chain, is another common side reaction in RCM, particularly with second-generation catalysts. uwindsor.ca This can lead to the formation of undesired, and often difficult to separate, isomers. andersonsprocesssolutions.com Isomerization is often attributed to the formation of ruthenium hydride species from the decomposition of the metathesis catalyst. andersonsprocesssolutions.com Strategies to suppress isomerization include:

Use of additives: Additives like 1,4-benzoquinone (B44022) or acetic acid can quench the ruthenium hydride species responsible for isomerization. andersonsprocesssolutions.com

Lowering reaction temperature: Conducting the reaction at a lower temperature can often minimize isomerization. andersonsprocesssolutions.com

Catalyst selection: Certain catalysts exhibit lower isomerization activity. andersonsprocesssolutions.com

Purging with an inert gas: Removing the ethylene byproduct by purging with nitrogen can help drive the reaction to completion and minimize side reactions. drughunter.com

Asymmetric RCM allows for the synthesis of chiral, enantioenriched cyclic compounds through the desymmetrization of prochiral dienes using a chiral catalyst. caltech.edu While olefin metathesis does not create a new sp3-hybridized carbon, the use of chiral catalysts can differentiate between two enantiotopic olefinic groups, leading to the preferential formation of one enantiomer of the cyclic product. caltech.edu Chiral ruthenium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have been developed for this purpose. caltech.edu The enantioselectivity of the reaction is highly dependent on the structure of both the substrate and the chiral catalyst. caltech.edu

Potential for Cross-Metathesis with External Olefins

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. nih.gov this compound has the potential to undergo CM with various external olefins. The success and selectivity of a CM reaction depend on the relative reactivity of the two olefin partners. researchgate.net

A significant challenge in CM reactions involving substrates with nitrogen-containing functional groups, such as the phthalimide (B116566) group in this compound, can be catalyst deactivation. beilstein-journals.org The nitrogen atom can coordinate to the ruthenium center, leading to the formation of inactive catalytic species. beilstein-journals.org However, the phthalimide group, being a non-basic amide-type functionality, is generally well-tolerated by ruthenium metathesis catalysts. beilstein-journals.org

The outcome of a CM reaction is governed by statistical factors unless the electronic and steric properties of the olefins are significantly different. researchgate.net To achieve a high yield of the desired cross-product, one of the olefin partners is often used in excess. d-nb.info The reaction can also be driven by the removal of a volatile byproduct, such as ethylene, if one of the reactants is a terminal olefin. libretexts.org The development of catalysts with high selectivity for cross-metathesis over homometathesis is an active area of research. nih.gov

Deprotection Strategies for Amine Liberation from this compound

The cleavage of the phthalimide group from this compound is a critical step to release the primary amine, hept-6-en-1-amine. This transformation is typically achieved through hydrolytic methods or hydrazinolysis, each with its own set of advantages and mechanistic nuances. vedantu.combyjus.com

Hydrolytic Deprotection Methodologies

Hydrolysis of the N-alkyl phthalimide can be performed under either acidic or basic conditions to yield the primary amine and phthalic acid or its corresponding salt. vedantu.comchemistnotes.com The mechanism is analogous to the hydrolysis of amides. libretexts.org

Acid-catalyzed hydrolysis proceeds in a similar fashion, with the initial step being the protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and nucleophilic attacks lead to the cleavage of the C-N bonds and the formation of the primary amine and phthalic acid. chemistnotes.com While effective, strong acidic conditions can sometimes lead to lower yields or be incompatible with other acid-sensitive functional groups within the molecule. byjus.comthermofisher.com

| Deprotection Method | Reagents | Products | Key Features |

| Basic Hydrolysis | Aqueous NaOH or KOH | Hept-6-en-1-amine, Phthalate salt | Analogous to amide hydrolysis; proceeds via a phthalamic acid intermediate. libretexts.orgunacademy.comrsc.org |

| Acidic Hydrolysis | Aqueous H₂SO₄ or HCl | Hept-6-en-1-amine, Phthalic acid | Effective but can have compatibility issues with acid-sensitive groups. byjus.comchemistnotes.comthermofisher.com |

Hydrazinolysis as a Deprotection Technique

Hydrazinolysis, often referred to as the Ing-Manske procedure, is a widely used and often milder method for cleaving the phthalimide group. thermofisher.comnrochemistry.com This method involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄), typically in a solvent like ethanol (B145695) at reflux. thermofisher.comchemeurope.com

The reaction mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide. nrochemistry.com This is followed by a ring-opening and subsequent intramolecular cyclization to form a stable, five-membered phthalhydrazide (B32825) ring, releasing the desired primary amine. nrochemistry.comstudysmarter.co.uk A key advantage of this method is that the phthalhydrazide byproduct is often insoluble and can be easily removed by filtration, simplifying the purification of the primary amine product. chemeurope.comwikipedia.org The Ing-Manske procedure is generally considered milder than strong acid or base hydrolysis and is compatible with a wider range of functional groups. thermofisher.comnrochemistry.com However, the reaction can still be considered harsh under certain conditions. byjus.com Modifications to the procedure, such as the addition of base after the initial reaction, have been shown to potentially reduce reaction times. researchgate.netacs.org

| Deprotection Method | Reagent | Key Intermediate/Byproduct | Advantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine (N₂H₄) | Phthalhydrazide | Milder conditions, easy removal of byproduct. thermofisher.comnrochemistry.comchemeurope.com |

Photoinduced Electron-Transfer-Promoted Redox Fragmentation (Analogy from N-Alkoxyphthalimides)

While direct photoinduced deprotection of this compound is not widely reported, an analogy can be drawn from the photoinduced electron-transfer (PET)-promoted redox fragmentation of N-alkoxyphthalimides. researchgate.netnih.govacs.org This method offers a conceptually different approach to cleaving the N-C bond.

In the case of N-alkoxyphthalimides, irradiation with visible light in the presence of a photocatalyst, such as [Ru(bpy)₃]²⁺, and a sacrificial electron donor initiates a single-electron transfer to the phthalimide moiety. researchgate.netacs.org This generates a radical anion, which can then undergo fragmentation. researchgate.netacs.org For N-alkoxyphthalimides, this fragmentation leads to the formation of an aldehyde or ketone and a phthalimide radical anion. researchgate.net

By analogy, a similar PET process with this compound could potentially lead to the formation of a hept-6-enyl radical and the phthalimide anion. The generation of such an alkyl radical opens up possibilities for subsequent reactions. This method is distinct from traditional hydrolytic or hydrazinolytic deprotection as it proceeds through radical intermediates rather than nucleophilic acyl substitution. The reaction is typically carried out under mild, neutral conditions at room temperature. acs.orgmdpi.com

| Method | Catalyst/Reagents | Intermediate | Potential Outcome for this compound |

| Photoinduced Electron Transfer (by analogy) | Photocatalyst (e.g., [Ru(bpy)₃]²⁺), Electron Donor | Alkyl Radical | Generation of hept-6-enyl radical for further reactions. researchgate.netacs.org |

Radical-Mediated Transformations Involving the Hept-6-enyl Moiety

The terminal double bond in the hept-6-enyl chain of this compound serves as a handle for various radical-mediated reactions. These transformations are valuable for constructing new carbon-carbon bonds and accessing complex molecular architectures.

Intramolecular Radical Cyclization of the Alkenyl Chain

The generation of a radical at a position that allows for intramolecular cyclization onto the double bond of the hept-6-enyl chain is a powerful synthetic strategy. While direct radical abstraction from the alkyl chain of this compound is not a common starting point, analogous systems demonstrate the principles of such cyclizations. For instance, the hept-6-enyl radical itself can undergo both 6-exo-trig and 7-endo-trig cyclization, with the 6-exo pathway generally being favored. stackexchange.com

In a more relevant context, if a radical were generated elsewhere in a molecule containing the this compound moiety, the double bond could act as a radical acceptor. Tin-mediated radical cyclizations, for example, have been widely used to initiate such processes. rsc.orgharvard.edunih.gov These reactions typically involve the generation of a radical from an alkyl halide using a tin hydride reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). harvard.edunih.gov The resulting radical can then add to the terminal double bond in an intramolecular fashion. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. nih.gov For a hept-6-enyl system, a 6-exo cyclization would lead to a substituted cyclohexane (B81311) ring, while a 7-endo cyclization would form a cycloheptane (B1346806) ring. stackexchange.com

| Cyclization Type | Product Ring Size | General Observation |

| 6-exo-trig | 6-membered ring (Cyclohexane derivative) | Generally favored for hept-6-enyl radicals. stackexchange.com |

| 7-endo-trig | 7-membered ring (Cycloheptane derivative) | Possible but often less favored than 6-exo. stackexchange.com |

Utility in Generating Alkyl Radicals for Subsequent Reactions

The phthalimide group itself can be leveraged to generate alkyl radicals under photoredox conditions, as seen with N-(acyloxy)phthalimides and by analogy, potentially with N-alkylphthalimides. beilstein-journals.orgresearchgate.netacs.org The generation of an alkyl radical from a precursor like this compound would provide a reactive intermediate capable of participating in a variety of intermolecular reactions. whiterose.ac.uk

Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from various precursors under mild conditions. rsc.orgnih.govbeilstein-journals.org These radicals can then be used in a range of synthetic transformations, including conjugate additions (Giese-type reactions), C-H functionalization, and cross-coupling reactions. whiterose.ac.ukrsc.orgbeilstein-journals.org For example, a photogenerated hept-6-enyl radical could add to an electron-deficient alkene in an intermolecular fashion, forming a new carbon-carbon bond. beilstein-journals.org The versatility of photoredox catalysis allows for the generation of these radicals under conditions that are often compatible with a wide array of functional groups. nih.govnih.gov

| Radical Generation Method | Precursor Type | Subsequent Reaction Examples |

| Photoredox Catalysis | N-(Acyloxy)phthalimides, potentially N-Alkylphthalimides | Conjugate addition, C-H alkylation, cross-coupling. whiterose.ac.ukrsc.orgbeilstein-journals.org |

Other Reactions of the Phthalimide Nitrogen (Conceptual Links)

Electrophilic Sulfenylation of Phthalimide Derivatives

The reactivity of the phthalimide nitrogen is central to the chemical behavior of this class of compounds. While the nitrogen in an N-substituted imide like this compound is generally unreactive due to the delocalization of its lone pair across two carbonyl groups, the parent phthalimide molecule possesses an acidic N-H proton that enables a distinct set of reactions. One such transformation is electrophilic sulfenylation, which proceeds via the phthalimide anion to form N-sulfenylphthalimide derivatives. These products are, in turn, valuable electrophilic sulfenylating reagents used in various organic transformations. beilstein-journals.orgbeilstein-journals.org

The reaction is not a direct electrophilic attack on the neutral phthalimide nitrogen. Instead, it involves a two-step process. First, a base is used to deprotonate the phthalimide, forming the highly nucleophilic potassium or sodium salt. This anion then reacts with an electrophilic sulfur compound, such as a sulfenyl chloride, to form a new nitrogen-sulfur bond. A notable example is the synthesis of N-(trichloromethylthio)phthalimide, a compound of interest in agrochemistry. In this preparation, phthalimide is first converted to its potassium salt using potassium hydroxide (B78521). This salt is then reacted with perchloromethyl mercaptan (ClSCCl₃) to yield the final product. google.comgoogle.com

This reaction pathway underscores a fundamental difference in reactivity between phthalimide and its N-alkylated derivatives like this compound. The absence of the acidic N-H proton in this compound precludes the formation of the requisite nucleophilic anion. Consequently, this pathway for N-S bond formation is not a viable transformation for this compound, conceptually defining a boundary on the reactivity profile of its phthalimide nitrogen.

The table below details a representative example of this transformation.

Table 1: Synthesis of N-(Trichloromethylthio)phthalimide

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Product | Yield | Ref. |

|---|

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanistic Studies of N-Alkylation Reactions

The synthesis of N-(hept-6-enyl)phthalimide itself is a prime example of an N-alkylation reaction. The mechanism of N-alkylation of phthalimide (B116566) and its derivatives has been studied under various conditions, including solvent-free mechanochemical methods, in ionic liquids, and under phase-transfer catalysis. organic-chemistry.orgbeilstein-journals.org

The generally accepted mechanism proceeds via a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the N-H bond of phthalimide by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form a resonance-stabilized phthalimide anion. This anion is a potent nucleophile. In the subsequent step, the nitrogen atom of the phthalimide anion attacks the electrophilic carbon atom of an alkylating agent, in this case, a 7-halo-1-heptene (e.g., 7-bromo-1-heptene). This nucleophilic attack results in the displacement of the halide leaving group and the formation of the N-C bond, yielding the final N-alkylated product, this compound.

The efficiency of this process can be influenced by several factors, including the choice of base, solvent, and reaction conditions. For instance, phase-transfer catalysts can facilitate the reaction between the phthalimide salt (often in a solid or aqueous phase) and the alkyl halide in an organic phase. researchgate.net Similarly, ionic liquids can serve as both the solvent and a promoter for the reaction, offering advantages such as mild reaction conditions and easier product separation. organic-chemistry.org

Detailed Mechanistic Insights into Olefin Metathesis of this compound

Olefin metathesis is a powerful transformation for the formation of new carbon-carbon double bonds. This compound, with its terminal alkene, is a suitable substrate for various metathesis reactions, such as ring-closing metathesis (RCM) if tethered to another olefin, or cross-metathesis (CM) with a partner alkene. The underlying mechanism for these reactions, widely accepted as the Chauvin mechanism, involves a transition metal carbene catalyst, most commonly a ruthenium-based Grubbs or Hoveyda-Grubbs catalyst. nih.govwikipedia.orgbeilstein-journals.org

The catalytic cycle of olefin metathesis can be broken down into three main phases:

Initiation: The process begins with the reaction of the precatalyst, a stable metal alkylidene complex (e.g., a Grubbs catalyst), with the substrate olefin, this compound. In the case of many common ruthenium catalysts, this step involves the dissociation of a ligand (like a phosphine) to create a more reactive, coordinatively unsaturated 14-electron species. harvard.edu This active species then undergoes a [2+2] cycloaddition with the double bond of the substrate to form a metallacyclobutane intermediate. nih.govwikipedia.orgmasterorganicchemistry.com A subsequent retro-[2+2] cycloaddition breaks apart the metallacycle, releasing the original alkylidene fragment (often as a volatile alkene like styrene) and forming a new metal carbene that incorporates the substrate's carbon backbone. This new carbene is the active catalyst that enters the propagation cycle.

Propagation: The newly formed ruthenium carbene reacts with another molecule of the substrate (in CM or RCM) in a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps. nih.govmasterorganicchemistry.com This sequence effectively "swaps" the alkylidene fragments between the reacting olefins. In a ring-closing metathesis scenario, this would be an intramolecular reaction, leading to the formation of a cyclic product and releasing a small, volatile olefin like ethylene (B1197577), which drives the reaction forward. wikipedia.orgorganic-chemistry.org In cross-metathesis, the catalyst alternately reacts with this compound and the partner alkene, leading to a statistical mixture of products unless one olefin is used in excess or there are significant differences in reactivity.

Termination: The catalytic cycle can be terminated through various catalyst decomposition pathways. These are undesirable side reactions that convert the active catalyst into an inactive species, halting the metathesis reaction. researchgate.netmdpi.com

The general Chauvin mechanism is outlined in the table below.

| Step | Description |

| Initiation | The precatalyst reacts with the substrate olefin to form a metallacyclobutane, which then fragments to generate the active catalytic species. |

| Propagation | The active catalyst undergoes repeated [2+2] cycloaddition/retro-[2+2] cycloaddition steps with olefin molecules to form the metathesis products. |

| Termination | The active catalyst is converted into an inactive species through various decomposition pathways, ending the catalytic cycle. |

The outcome of olefin metathesis reactions is governed by several factors that influence their selectivity.

Chemoselectivity: This refers to the catalyst's ability to selectively react with one type of double bond over others in a molecule containing multiple functional groups. Grubbs-type ruthenium catalysts are known for their excellent functional group tolerance, reacting preferentially with C=C double bonds while leaving polar groups like the imide in this compound untouched. harvard.edunih.gov Chemoselectivity can also be observed when different types of olefins are present. For instance, terminal olefins are generally more reactive than internal olefins, and electron-rich olefins react faster than electron-deficient ones. nih.govlibretexts.org

Regioselectivity: This becomes important in cross-metathesis reactions involving unsymmetrical olefins. The orientation of the olefin as it approaches the metal carbene determines which product is formed. researchgate.netkaust.edu.sa For terminal olefins like the one in this compound, the reaction with a metal methylidene (Ru=CH2) can proceed through two different metallacyclobutane intermediates, but the less sterically hindered pathway is generally favored. researchgate.net

These selectivity factors are crucial for designing synthetic routes that produce the desired product in high yield and purity. bohrium.com

The lifetime of the active catalyst is a critical parameter for the efficiency of a metathesis reaction. Ruthenium catalysts, while relatively robust, can decompose through several pathways, which shortens the active species' lifetime and can lead to incomplete conversion or the formation of byproducts. researchgate.netmdpi.comnih.gov

Common decomposition mechanisms include:

Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to inactive species. This is often more prevalent at higher catalyst concentrations. nih.gov

Reaction with Impurities: Although tolerant, catalysts can be deactivated by certain impurities in the solvent or reagents. Water, for example, can promote catalyst decomposition. nih.gov

Formation of Ruthenium Hydrides: Side reactions can lead to the formation of ruthenium hydride species, which are generally inactive for metathesis but can catalyze double bond isomerization, an undesirable side reaction. nih.govresearchgate.net

Methylidene Decomposition: The highly reactive methylidene species (Ru=CH2), a common intermediate in reactions of terminal olefins, can be particularly prone to decomposition pathways. nih.gov

Understanding these decomposition pathways is essential for optimizing reaction conditions (e.g., temperature, catalyst loading, solvent purity) to maximize the lifetime of the active species and achieve a successful metathesis transformation. mdpi.comacs.orgresearchgate.net

Mechanistic Understanding of Radical-Mediated Processes

The phthalimide group can participate in radical reactions through various activation methods, making this compound a potential substrate for such transformations. These processes often rely on single-electron transfer (SET) to or from the phthalimide moiety. researchgate.net

While this compound itself is not a direct radical precursor, related phthalimide derivatives demonstrate key mechanisms for radical generation that are mechanistically relevant.

Decarboxylative Processes: A common method involves N-(acyloxy)phthalimides, also known as NHPI esters. These compounds can serve as precursors to alkyl radicals via a photodecarboxylative process. nih.govacs.orgacs.orgacs.org The mechanism is often initiated by the formation of a photoactivated electron donor-acceptor (EDA) complex. nih.govacs.org Upon irradiation with light, a single-electron transfer (SET) occurs, leading to a radical anion of the phthalimide and subsequent fragmentation. This process involves the loss of carbon dioxide and a phthalimide anion to generate an alkyl radical. acs.orgnih.gov

Electron Transfer: The phthalimide group is a good electron acceptor. Upon excitation with UV light, it can accept an electron from a suitable donor, initiating a photochemical reaction. researchgate.netnih.govrsc.org This photoinduced electron transfer (PET) generates a phthalimide radical anion. nih.govrsc.org In the context of N-substituted phthalimides, this can lead to various transformations. For instance, the reactivity of the phthalimide N-oxyl radical (PINO), generated from N-hydroxyphthalimide (NHPI), has been studied extensively. nih.govacs.org PINO can abstract hydrogen atoms or participate in electron transfer processes. A two-step mechanism involving a reversible electron transfer from a substrate to PINO, followed by a proton transfer, has been proposed to explain certain reactions. nih.govacs.org

N-Alkoxyphthalimides as Precursors: N-alkoxyphthalimides have also been shown to be effective precursors for generating alkoxy radicals under standard radical conditions (e.g., using Bu3SnH/AIBN). sioc.ac.cnthieme-connect.com The N-O bond is cleaved to produce the corresponding alkoxy radical. thieme-connect.com

Stereochemical Outcomes of Radical Cyclizations

The stereochemical outcome of radical cyclizations involving this compound is governed by the formation of the most stable transition state, which leads to the thermodynamically preferred product. While specific studies on this compound are not extensively documented, the principles of radical cyclization of analogous N-alkenyl systems provide a strong basis for predicting the stereochemical course of the reaction. The formation of a five-membered ring is generally favored over a six-membered ring in these types of cyclizations due to more favorable transition state geometries.

The cyclization proceeds via a 5-exo-trig pathway, leading to the formation of a cyclopentylmethyl radical. The stereochemistry at the newly formed stereocenters is influenced by the approach of the radical to the double bond. The substituent on the alkene and the phthalimide group will preferentially occupy pseudo-equatorial positions in the chair-like or boat-like transition state to minimize steric interactions.

In related systems, such as the tandem radical cyclization of meta-methyl substituted N-arylacrylamides with N-(pivaloyloxy)phthalimide, a mixture of diastereomers is often observed. For instance, the reaction can yield products in a specific ratio, such as 2:1, indicating a moderate level of stereoselectivity. rsc.org Similarly, the cyclization of meta-chloro substituted N-arylacrylamide with the same phthalimide derivative can result in a higher diastereomeric ratio of approximately 13:1. rsc.org These findings highlight that the substituents on the aryl ring can significantly influence the stereochemical outcome.

The table below summarizes representative stereochemical outcomes observed in the radical cyclization of similar N-substituted acrylamides, which can be considered analogous to the cyclization of this compound.

| Reactant | Product Ratio (Diastereomers) | Reference |

| meta-methyl substituted N-arylacrylamide | 2:1 | rsc.org |

| meta-chloro substituted N-arylacrylamide | ~13:1 | rsc.org |

These examples suggest that the stereoselectivity of the radical cyclization of this compound would likely be influenced by steric and electronic factors, leading to a preference for one diastereomer over the other.

Intermediates and Transition States in Radical Transformations

The radical transformations of this compound involve the formation of several key intermediates and transition states that dictate the reaction pathway. The process is initiated by the generation of a radical species which then adds to the terminal double bond of the heptenyl chain.

The primary product of this addition is an α-sulfonamidoyl radical, which is a common intermediate in radical additions to ene-sulfonamides. nih.gov This intermediate is often thought to undergo an elimination reaction of a sulfonyl radical to form a transient imine. nih.gov In the case of this compound, the analogous intermediate would be a nitrogen-centered radical stabilized by the adjacent phthalimide group.

The cyclization step proceeds through a transition state where the radical center approaches the double bond. The geometry of this transition state is crucial in determining the regioselectivity (5-exo vs. 6-endo) and stereoselectivity of the cyclization. For the 5-exo-trig cyclization of this compound, a chair-like transition state is generally proposed, which minimizes steric hindrance and leads to the formation of a five-membered ring.

Studies on related systems, such as the tin hydride-mediated cyclizations of 2-halo-N-(3-methyl-N-sulfonylindole)anilines, have shown the formation of spiro-imines as primary products. nih.gov These cyclic imines can then be reduced in situ. nih.gov This suggests that the cyclization of this compound likely proceeds through a cyclic radical intermediate that subsequently forms a stable product.

Mechanistic investigations into visible light-induced radical cyclizations of o-alkenyl aromatic isocyanides have indicated the in-situ generation of a radical, followed by radical addition to the isocyanide and subsequent intramolecular cyclization. rsc.org While the starting material is different, the fundamental steps of radical generation, addition, and cyclization are analogous to what would be expected for this compound.

Mechanistic Aspects of Phthalimide Deprotection

The phthalimide group in this compound serves as a protecting group for a primary amine. The removal of this group, or deprotection, is a critical step in many synthetic sequences. The most common method for phthalimide deprotection is hydrazinolysis.

In this process, the N-substituted phthalimide is treated with hydrazine (B178648) (N₂H₄). rsc.org The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. libretexts.org This is followed by a series of proton transfers and a second intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine, leading to the formation of a stable six-membered ring phthalhydrazide (B32825) byproduct and the release of the primary amine. libretexts.org

Alternatively, phthalimide deprotection can be achieved through acidic or basic hydrolysis. libretexts.org

Acidic Hydrolysis : This method involves heating the phthalimide with a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism is similar to the hydrolysis of amides, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. libretexts.org This process ultimately cleaves the amide bonds to yield phthalic acid and the primary amine salt. libretexts.org

Basic Hydrolysis : In this method, the phthalimide is treated with a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking a carbonyl carbon. byjus.comunacademy.com Subsequent cleavage of the C-N bond releases the primary amine and forms the sodium salt of phthalic acid. byjus.comunacademy.com

A milder method for phthalimide deprotection involves the reduction of the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the primary amine and phthalide. organic-chemistry.org This two-stage, one-flask procedure uses sodium borohydride (B1222165) (NaBH₄) in 2-propanol followed by acetic acid and is particularly useful as it avoids racemization. organic-chemistry.org

| Deprotection Method | Reagents | Byproducts | Key Features |

| Hydrazinolysis | Hydrazine (N₂H₄) | Phthalhydrazide | Common and efficient method. rsc.org |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Phthalic acid | Requires harsh conditions. libretexts.org |

| Basic Hydrolysis | Strong base (e.g., NaOH) | Phthalate salt | Base-catalyzed hydrolysis. byjus.comunacademy.com |

| Reductive Method | NaBH₄/2-propanol, then acetic acid | Phthalide | Mild conditions, avoids racemization. organic-chemistry.org |

Applications in Advanced Organic Synthesis and Chemical Scaffold Construction

N-(Hept-6-enyl)phthalimide as a Synthon for Primary Hept-6-en-1-ylamine

One of the most fundamental applications of this compound is its role as a stable precursor, or synthon, for primary hept-6-en-1-ylamine. This transformation is a classical example of the Gabriel synthesis, a robust and reliable method for the preparation of primary amines from primary alkyl halides, free from contamination by secondary or tertiary amines that often result from direct alkylation of ammonia. thieme-connect.de

The synthesis involves two key stages. First, potassium phthalimide (B116566) is N-alkylated with a 7-halo-1-heptene to form this compound. The subsequent and crucial step is the deprotection of the phthalimide group to release the desired primary amine. The most common method for this cleavage is hydrazinolysis, which involves treatment with hydrazine (B178648) (N₂H₄). wikipedia.org This process proceeds via nucleophilic attack of hydrazine on the carbonyl centers of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and liberating the free primary amine. thieme-connect.deniscpr.res.in

Table 1: Gabriel Synthesis and Deprotection of this compound

| Step | Reaction | Reagents and Conditions | Product | Key Advantage |

| 1. N-Alkylation | Formation of this compound | Potassium Phthalimide + 7-halo-1-heptene | This compound | Avoids over-alkylation |

| 2. Deprotection | Cleavage of the Phthalimide Group | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Hept-6-en-1-ylamine + Phthalhydrazide | High yield of primary amine only |

Utilization in the Convergent Synthesis of Functionalized Isoindolinones and Tricyclic Products

The phthalimide moiety within this compound is not merely a protecting group; it can also serve as a reactive component in the construction of more complex heterocyclic systems. Research has demonstrated the utility of N-substituted phthalimides as key intermediates in the synthesis of various nitrogen-containing scaffolds, including isoindolinones and intricate tricyclic imides. researchgate.netscispace.com

For instance, N-phthalimide substituted tricyclic imides can be synthesized and subsequently undergo [3+2]-cycloaddition reactions. researchgate.netdergipark.org.tr In such synthetic routes, a precursor molecule containing the N-phthalimide group is first prepared. This precursor can then react with dipolarophiles to construct new rings. While not directly involving the heptenyl chain, this methodology highlights the role of the N-phthalimide core in building tricyclic frameworks. The terminal alkene of the heptenyl group in this compound offers a potential handle for further intramolecular reactions, such as ring-closing metathesis or cyclization, to form functionalized isoindolinone or other polycyclic systems in a convergent manner.

Role in the Preparation of Complex Nitrogen-Containing Heterocycles

Expanding on its utility in forming specific scaffolds, this compound is a strategic starting material for a broader range of complex nitrogen-containing heterocycles. The phthalimide group provides a stable and masked source of a primary amine, which is essential for building many heterocyclic rings. organic-chemistry.org

Synthetic strategies can be designed where the terminal alkene of the heptenyl chain participates in a primary transformation, such as hydroboration-oxidation, epoxidation, or ozonolysis, to introduce new functionalities. These new functional groups can then react with the amine, once deprotected from the phthalimide, to form a variety of heterocyclic structures like piperidines, pyrrolizidines, or indolizidines through intramolecular cyclization. Furthermore, N-substituted phthalimides have been used in the synthesis of isoxazoline-containing tricyclic imides, demonstrating their role as versatile intermediates in creating diverse heterocyclic libraries for potential biological screening. researchgate.netscispace.com The N-alkylation of various N-acidic heterocyclic compounds, including phthalimide itself, is a key step in these synthetic pathways. organic-chemistry.org

Application in Peptide Synthesis as a Protecting Group for Amines

In the intricate field of peptide synthesis, the protection of the alpha-amino group of amino acids is crucial to prevent unwanted side reactions during peptide bond formation. The phthaloyl (Phth) group, introduced via phthalic anhydride (B1165640), is a well-established protecting group for primary amines. thieme-connect.deniscpr.res.in

The primary amino group is vulnerable to various reactions, including acylation and alkylation. niscpr.res.in A key advantage of using the phthalimide group in peptide synthesis is that it acylates the amine nitrogen twice, effectively blocking both hydrogen atoms. wikipedia.orgorganic-chemistry.org This exhaustive substitution is highly desirable as it completely prevents the possibility of over-alkylation or other side reactions at the nitrogen atom during subsequent synthetic steps. organic-chemistry.org

Furthermore, this protection strategy is critical for maintaining the stereochemical integrity of chiral amino acids. By preventing the formation of enamines or other intermediates that could lead to proton exchange at the alpha-carbon, the phthalimide group helps to avoid racemization, ensuring that the desired stereoisomer is carried through the synthetic sequence. wikipedia.orgorganic-chemistry.org

Despite its advantages, the phthalimide protecting group has limitations, primarily concerning its removal. The standard deprotection condition, hydrazinolysis, is effective but can be harsh. thieme-connect.de Hydrazine is a strong nucleophile and the reaction conditions can be basic, which may not be compatible with sensitive functional groups present in complex peptides or other delicate molecules. thieme-connect.de Unwanted base-catalyzed side reactions involving the phthalimide group can sometimes frustrate long and complex synthetic sequences. For substrates that are sensitive to these conditions, the phthaloyl group may be unsuitable, necessitating the use of alternative protecting groups that can be cleaved under milder, near-neutral conditions. organic-chemistry.org

Table 2: Phthalimide as an Amine Protecting Group in Peptide Synthesis

| Feature | Description |

| Advantages | Avoids Over-Alkylation: The phthalimide group blocks both N-H bonds of the primary amine. wikipedia.orgorganic-chemistry.orgPrevents Racemization: Protects the stereochemical integrity of the α-carbon. wikipedia.orgorganic-chemistry.org |

| Limitations | Harsh Deprotection: Standard hydrazinolysis conditions can be incompatible with sensitive functional groups in the substrate. thieme-connect.deorganic-chemistry.org |

Strategic Incorporation into Precursors for Diverse Organic Transformations

The strategic value of this compound lies in its capacity to serve as a bifunctional precursor for a wide array of organic transformations. The molecule contains two distinct reactive sites: the phthalimide-protected amine and the terminal alkene. This orthogonality allows for selective manipulation of one group while the other remains intact.

The terminal double bond of the heptenyl chain can be engaged in numerous carbon-carbon bond-forming reactions, including:

Olefin Metathesis: For the synthesis of macrocycles or for chain elongation.

Heck Reaction: To form new C-C bonds with aryl halides.

Cycloaddition Reactions: To construct new carbocyclic or heterocyclic rings.

Hydroformylation or Wacker-type Oxidations: To introduce oxygen-containing functional groups.

Simultaneously, the phthalimide group acts as a robust placeholder for a primary amine, stable to a wide range of reaction conditions. niscpr.res.in Following the modification of the alkene, the amine can be deprotected at a later stage to participate in further reactions, such as amide bond formation or intramolecular cyclizations. This strategic incorporation makes this compound a powerful tool for the convergent and efficient synthesis of complex target molecules.

Precursors for Lactam Synthesis

The synthesis of lactams, cyclic amides, is a cornerstone of organic and medicinal chemistry due to their prevalence in a vast array of biologically active compounds, including antibiotics like penicillin and cephalosporins. The carbon skeleton of this compound, featuring a terminal double bond and a nitrogen atom tethered to an aromatic ring system, presents a viable substrate for intramolecular cyclization reactions to form lactam rings, specifically derivatives of caprolactam.

One plausible synthetic strategy involves a radical-mediated cyclization. In such a process, a radical would be generated at a position that can then attack the terminal double bond of the heptenyl chain. While specific studies on this compound are not available, the general principles of radical cyclization of N-alkenyl systems support this hypothesis. For instance, radical cyclizations of N-allyl-7-bromo-3a-methylhexahydroindolinone systems have been shown to lead to 6-endo-trig cyclization products. nih.gov Similarly, vinyl radical cyclization with N-butenyl-substituted systems can yield mixtures of 6-exo and 7-endo cyclization products. nih.gov These examples, although on different molecular frameworks, demonstrate the feasibility of forming six- and seven-membered rings through intramolecular radical additions to alkenes.

Another potential avenue for the conversion of this compound to a lactam could be through photochemical methods. Phthalimides are known to undergo various photochemical transformations, including cycloadditions and single electron transfer processes. researchgate.netirb.hr The specific pathway would depend on the reaction conditions and the presence of photosensitizers or catalysts.

The resulting lactam from the cyclization of this compound would be a bicyclic structure incorporating the phthalimide moiety. Subsequent cleavage of the phthalimide group, a common protecting group for amines, could then yield a functionalized caprolactam derivative. wikipedia.org The Gabriel synthesis, a well-established method for forming primary amines from phthalimides, exemplifies the utility of the phthalimide group as a masked source of ammonia. wikipedia.org

Table 1: Potential Lactam Synthesis Strategies from N-alkenyl Phthalimides (Hypothetical)

| Reaction Type | General Substrate | Potential Product from this compound | Key Transformation |

| Radical Cyclization | N-alkenyl halide or equivalent | Bicyclic caprolactam derivative | Intramolecular addition of a radical to the terminal alkene |

| Photochemical Cyclization | N-alkenylphthalimide | Bicyclic caprolactam derivative | Photoinduced intramolecular cycloaddition |

Note: This table is based on theoretical applications derived from general principles of organic synthesis, as direct experimental data for this compound was not found.

Precursors for N-Trifluoroalkyl Anilines (Structural Analogy)

The synthesis of N-trifluoroalkyl anilines is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics. While there is no direct evidence of this compound being used as a precursor for N-trifluoroalkyl anilines, we can explore a hypothetical structural analogy.

The synthesis of N-trifluoromethyl anilines often involves the reaction of an aniline (B41778) derivative with a trifluoromethylating agent. For example, N-methylaniline can be converted to N-methyl-N-(trifluoromethyl)aniline using CF3SO2Na and PPh3 followed by the addition of AgF. rsc.org

A speculative connection could be envisioned if the heptenyl side chain of this compound were to be cleaved or modified to generate an aniline derivative, which could then undergo trifluoroalkylation. However, this would represent a rather convoluted synthetic route.

A more direct, albeit still theoretical, analogy could be drawn from the use of phthalimide itself in the synthesis of N-polyfluoroalkylated compounds. Research has shown that N-polyfluoroalkylation of sulfonamides and phthalimide derivatives can provide access to high-value N-polyfluoroalkyl anilines and other polyfluoroalkylated nitrogen-containing compounds. researchgate.net This suggests that the phthalimide nitrogen of this compound could potentially be a site for functionalization, although the presence of the alkenyl chain would likely complicate such transformations and may not lead directly to an N-trifluoroalkyl aniline structure without significant molecular rearrangement.

It is important to emphasize that this discussion is based on structural analogy and general synthetic methodologies. The direct application of this compound as a precursor for N-trifluoroalkyl anilines has not been reported in the reviewed literature.

Q & A

Q. What are the standard synthetic routes for preparing N-(hept-6-enyl)phthalimide?

this compound is typically synthesized via nucleophilic substitution or alkylation of phthalimide. A common method involves reacting phthalimide with hept-6-enyl bromide in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). This facilitates the deprotonation of phthalimide and subsequent alkylation . Purification is achieved via recrystallization or column chromatography.

Q. How is this compound characterized spectroscopically?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the presence of the hept-6-enyl chain (e.g., allylic protons at δ 5.2–5.8 ppm) and phthalimide aromatic signals (δ 7.6–7.8 ppm) .

- FT-IR : Peaks at ~1770 cm⁻¹ (imide C=O stretching) and ~1700 cm⁻¹ (C=C stretching from the alkene) .

- Elemental Analysis : Validates stoichiometric composition.

Q. What solvents and bases optimize alkylation efficiency for phthalimide derivatives?

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Bases like K₂CO₃ or NaH are preferred for their ability to deprotonate phthalimide without inducing side reactions (e.g., hydrolysis). Elevated temperatures (80–100°C) improve reaction kinetics .

Advanced Research Questions

Q. How does base selection impact yield and purity in N-alkyl phthalimide synthesis?

Stronger bases (e.g., NaH) may increase alkylation rates but risk side reactions like over-alkylation or solvent decomposition. Weaker bases (K₂CO₃) offer better control but require longer reaction times. Contradictory data exists: reports Na₂CO₃ in DMF (yield ~85%), while uses K₂CO₃ (yield ~87%), suggesting solvent-base synergy affects outcomes. Systematic screening via Design of Experiments (DoE) is recommended .

Q. What strategies mitigate competing reactions during phthalimide alkylation?

- Temperature Control : Lower temperatures (40–60°C) reduce elimination byproducts in alkenyl halide reactions.

- Protecting Groups : Temporary protection of reactive sites (e.g., alkene hydrogenation during synthesis, followed by dehydrogenation) prevents unwanted cyclization .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Q. Can photoredox catalysis enable functionalization of this compound?

Yes. Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) generate radicals under visible light, enabling C–H functionalization or cross-coupling. For example, the alkene in this compound could undergo [2+2] cycloaddition or hydroalkylation via radical intermediates . Reaction conditions (light intensity, solvent polarity) must be optimized to balance radical stability and catalyst turnover.

Q. How do structural modifications influence biological activity of phthalimide derivatives?

- Alkene Positioning : The hept-6-enyl chain’s terminal alkene may enhance lipid solubility, impacting membrane permeability in drug candidates.

- Crystallography : and highlight crystallographic analysis to correlate solid-state packing with bioactivity. For example, selenium-containing phthalimides exhibit altered π-stacking interactions, affecting binding affinity .

- SAR Studies : Systematic variation of chain length and substituents (e.g., fluorination, ) can optimize pharmacokinetic properties.

Q. What analytical methods resolve degradation pathways of this compound under basic conditions?

- HPLC-MS : Monitors hydrolytic degradation (e.g., phthalimide release) in real-time .

- Kinetic Studies : shows that N-hydroxymethyl phthalimide degrades rapidly in NaOH (t½ < 50 s), suggesting similar susceptibility for N-(hept-6-enyl) derivatives. Buffer systems (e.g., phosphate vs. carbonate) can modulate degradation rates .

Data Contradictions and Resolution

- Base-Solvent Interactions : and report conflicting base preferences (Na₂CO₃ vs. K₂CO₃). Resolution requires controlled studies comparing reaction outcomes under identical conditions.

- Photoredox Efficiency : (Ru-based catalysts) and (organic catalysts) differ in redox potentials. Catalyst selection should align with the substrate’s oxidation/reduction potential.

Methodological Best Practices

- Reproducibility : Document reaction parameters (e.g., light wavelength for photoredox, ) and purification steps rigorously .

- Crystallography : Use single-crystal X-ray diffraction () to resolve stereochemical ambiguities.

- Data Validation : Cross-reference spectroscopic data with literature (e.g., NITE, RTECS) to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.